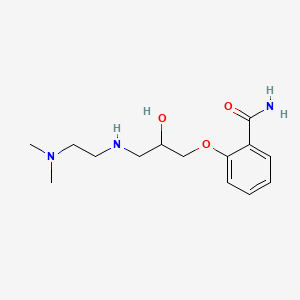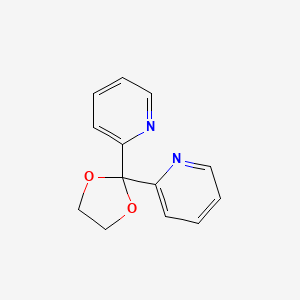![molecular formula C24H29N3O6 B14674199 N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine CAS No. 33385-85-2](/img/structure/B14674199.png)
N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine is a synthetic peptide derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino terminus of the peptide chain. This compound is often used in peptide synthesis and research due to its stability and ease of handling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of L-valine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of L-phenylalanine and glycine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions usually involve anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-purity reagents and solvents ensures the production of high-quality peptides suitable for research and pharmaceutical applications.
化学反应分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can be used to remove protecting groups or reduce disulfide bonds.
Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield deprotected peptides.
科学研究应用
N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group provides stability and prevents premature degradation of the peptide. Upon reaching the target site, the protecting group can be removed, allowing the peptide to exert its biological effects. The specific pathways involved depend on the nature of the peptide and its intended application.
相似化合物的比较
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protecting group, used as a proteasome inhibitor.
N-benzyloxycarbonyl-L-proline: Another peptide derivative with a benzyloxycarbonyl group, used in the synthesis of other peptides.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination provides stability and allows for targeted modifications, making it a valuable tool in peptide synthesis and research.
属性
CAS 编号 |
33385-85-2 |
|---|---|
分子式 |
C24H29N3O6 |
分子量 |
455.5 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H29N3O6/c1-16(2)21(27-24(32)33-15-18-11-7-4-8-12-18)23(31)26-19(22(30)25-14-20(28)29)13-17-9-5-3-6-10-17/h3-12,16,19,21H,13-15H2,1-2H3,(H,25,30)(H,26,31)(H,27,32)(H,28,29)/t19-,21-/m0/s1 |
InChI 键 |
PUNPRWVTNSBUQT-FPOVZHCZSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


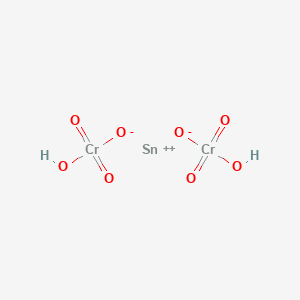
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)
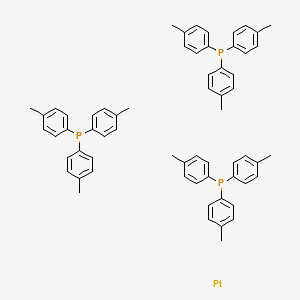

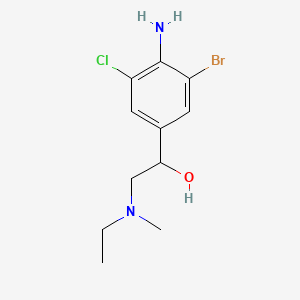

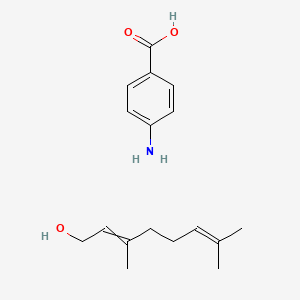
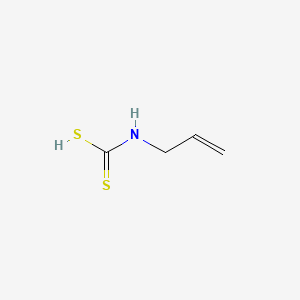
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)



